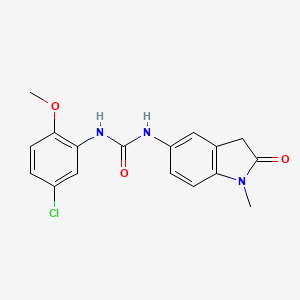![molecular formula C14H22N4O3 B2550002 Tert-butyl [1-(3-oxo-3,4-dihydropyrazin-2-yl)piperidin-3-yl]carbamate CAS No. 1923237-08-4](/img/structure/B2550002.png)
Tert-butyl [1-(3-oxo-3,4-dihydropyrazin-2-yl)piperidin-3-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "Tert-butyl [1-(3-oxo-3,4-dihydropyrazin-2-yl)piperidin-3-yl]carbamate" is a derivative of piperidine, which is a common structural motif in many pharmaceutical compounds. Piperidine derivatives are known for their diverse biological activities and are often used as building blocks in medicinal chemistry for the synthesis of various therapeutic agents.
Synthesis Analysis
The synthesis of piperidine derivatives can involve multiple steps, including nucleophilic substitution, oxidation, halogenation, and elimination reactions. For instance, the synthesis of tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, an intermediate for anticancer drugs, was achieved through a four-step process with a high total yield of 71.4% . Similarly, tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate was synthesized in three steps from tert-butyl-4-hydroxypiperdine-1-carboxylate with a total yield of 49.9% . These methods demonstrate the versatility and efficiency of synthesizing piperidine derivatives.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is often confirmed using techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). For example, the X-ray crystal structure of a diketopiperazine derivative was established, providing insights into the compound's geometry . Additionally, the molecular structure of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was optimized using density functional theory (DFT) and compared with the crystal structure determined by XRD .
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions to form new compounds. The reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi led to the formation of tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, which are promising synthons for the preparation of diverse piperidine derivatives . This showcases the reactivity and potential for further functionalization of piperidine-based compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are characterized using spectroscopic and computational methods. Infrared vibrational analysis, molecular electrostatic potential (MEP), and frontier molecular orbital (FMO) analyses provide insights into the electronic properties of these compounds . For example, the MEP and FMO analyses of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate were performed using computational methods, revealing the compound's reactivity sites .
Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Compounds
Tert-butyl derivatives, such as tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, are pivotal intermediates in the synthesis of biologically active compounds, including crizotinib, a drug used for the treatment of certain types of cancer. The synthesis involves multistep reactions starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, showcasing the compound's role in facilitating the development of therapeutic agents (Kong et al., 2016).
Photocatalyzed Amination for Chromone Synthesis
In another application, tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate was utilized as an amidyl-radical precursor in photoredox-catalyzed aminations. This process enables the assembly of 3-aminochromones under mild conditions, further demonstrating the compound's utility in synthesizing complex organic molecules with potential biological activities (Wang et al., 2022).
Development of Kinase Inhibitors
The synthesis of related compounds has also been reported in the context of developing kinase inhibitors, highlighting the significance of tert-butyl derivatives in medicinal chemistry. For instance, a novel synthesis suitable for large-scale preparation supported the development of a p38 MAP kinase inhibitor, indicating the compound's potential in treating diseases like rheumatoid arthritis and psoriasis (Chung et al., 2006).
Facilitation of Chemoselective Reactions
Additionally, tert-butyl derivatives are crucial for facilitating chemoselective reactions, as evidenced by the synthesis of tert-butyl 1-(5,8-dioxohexahydro-[1,3]thiazolo[3,4-a]pyrazin-3-yl)ethylcarbamate. This work highlights the compound's role in the selective synthesis of diastereomers and its contribution to advancing organic synthesis methodologies (Liu et al., 2012).
Eigenschaften
IUPAC Name |
tert-butyl N-[1-(2-oxo-1H-pyrazin-3-yl)piperidin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3/c1-14(2,3)21-13(20)17-10-5-4-8-18(9-10)11-12(19)16-7-6-15-11/h6-7,10H,4-5,8-9H2,1-3H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKFVWILYFZZED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C2=NC=CNC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(phenylthio)propanamide](/img/structure/B2549919.png)
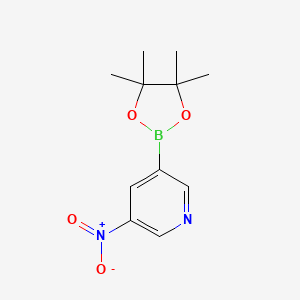
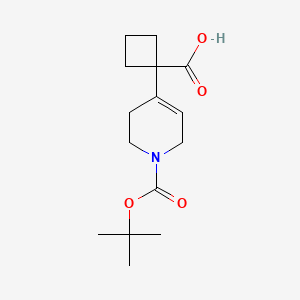
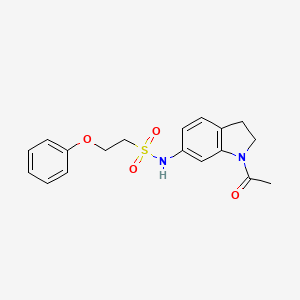
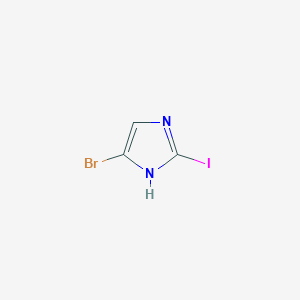
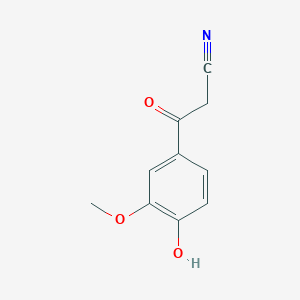
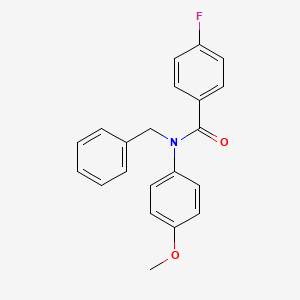

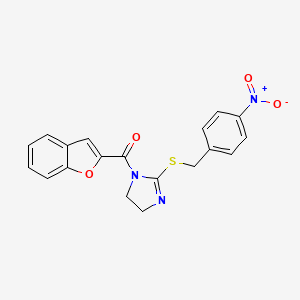
![6-Ethyl-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2549932.png)
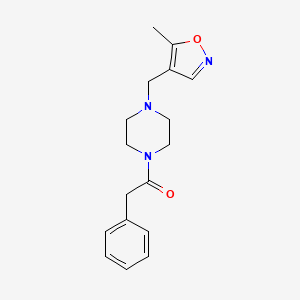
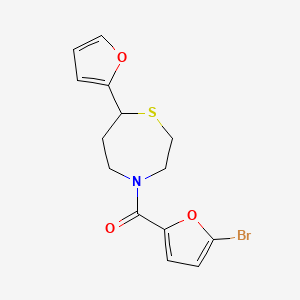
![5-(4-chlorophenyl)-6-((2,4-dimethylphenyl)amino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2549940.png)
